molecular formula C17H18ClNO3S B2921750 2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034410-77-8

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2921750
CAS No.: 2034410-77-8
M. Wt: 351.85
InChI Key: SPXAVVBLZMYBFK-UHFFFAOYSA-N
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Description

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide ( 2034410-77-8) is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide derivative features a complex molecular structure with a 2-chlorobenzenesulfonamide group linked to a methoxy-substituted indane moiety, yielding a molecular formula of C17H18ClNO3S and a molecular weight of 351.85 g/mol . Computed properties indicate a Topological Polar Surface Area of 63.8 Ų and five rotatable bonds, characteristics that are valuable for researchers investigating structure-activity relationships . While the specific biological data for this exact compound is limited in public literature, related benzenesulfonamide analogs are extensively studied in scientific research for their potential as kinase inhibitors and have shown promising biological activities in various assays . For instance, closely related structural analogs have demonstrated cytotoxic effects in anticancer studies, inducing apoptosis in cancer cell lines . Furthermore, similar compounds are known to form specific intermolecular interactions, such as hydrogen bonds that create dimeric structures and various C-H...O interactions, which can be critical in crystallography and materials science research . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical and biological studies to explore novel therapeutic avenues.

Properties

IUPAC Name

2-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAVVBLZMYBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro group and a methoxy-substituted indene moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The chemical structure is characterized by the presence of:

  • A chlorine atom on the benzene ring.
  • A methoxy group attached to the indene structure.
  • A sulfonamide functional group , which is known for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of sulfonamide derivatives. The compound has shown significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.025 mg/mL
Candida albicans0.030 mg/mL

The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):

Cell Line IC50 (µM)
MDA-MB-23110.5
HepG28.7

The compound's ability to disrupt microtubule dynamics has been suggested as a potential mechanism for its anticancer effects .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models:

Cytokine Inhibition (%)
TNF-alpha45%
IL-638%
IL-1 beta50%

These findings suggest that the compound could be useful in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various sulfonamide derivatives found that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzene ring in modulating activity .
  • Anticancer Research : Another research project focused on the evaluation of sulfonamide derivatives against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxic effects, supporting further investigation into this class of compounds for cancer therapy .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the indenyl group, sulfonamide benzene ring, and side chains. These variations influence physicochemical properties and reactivity:

Compound Name/ID Key Substituents Structural Impact
Target Compound 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethyl Methoxy group is electron-donating, enhancing solubility and reducing acidity.
3aa () Thiocyanato, phenyl, benzofuran Thiocyanato group is electron-withdrawing, increasing sulfonamide acidity.
3ja () Naphthalen-1-yl, thiocyanato Bulky naphthyl group improves thermal stability (m.p. 118–120°C).
3i’ () Bromo, bis(phenylsulfonyl) Bromine increases molecular weight; sulfonyl groups enhance steric hindrance.
15 () Furan-3-yl, thiophen-2-yl Heteroaromatic rings introduce π-stacking potential and altered electronic profiles.

Physicochemical Properties

Property Target Compound (Inferred) 3aa 3ja 3i’
Melting Point (°C) ~100–110 (estimated) 103–105 118–120 126–129
Enantiomeric Ratio (er) N/A 85:15 90:10 N/A
Specific Rotation ([α]D) N/A +78.6° (CH₂Cl₂) +65.4° (CH₂Cl₂) N/A
Molecular Weight ~340 (estimated) ~633 (C₃₃H₂₄F₃N₂O₄S₂) ~633 (C₃₃H₂₄F₃N₂O₄S₂) 540 (C₂₆H₂₈FNNaO₅S₂)

Notes:

  • Higher melting points in 3ja and 3i’ correlate with bulky substituents (naphthyl, bromo) enhancing crystal packing.
  • Enantiomeric ratios >85:15 in 3aa and 3ja highlight effective chiral induction via squaramide catalysts .

Electronic and Stereochemical Effects

  • Methoxy Group : The target compound’s methoxy substituent likely reduces acidity compared to thiocyanato analogs, favoring lipophilicity.
  • Stereochemical Outcomes: Asymmetric synthesis methods (e.g., 3aa, 3ja) achieve high er values, suggesting the target compound could be similarly optimized using chiral organocatalysts .

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